

AM-2394: A Potent Glucokinase Activator

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Compound of Interest					
Compound Name:	AM-2394				
Cat. No.:	B15614792		Get Quote		

An In-depth Technical Guide for Researchers and Drug Development Professionals

AM-2394 is a novel, structurally distinct small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. Its potent activity and favorable pharmacokinetic profile make it a significant tool for research into metabolic diseases, particularly type 2 diabetes. This guide provides a comprehensive overview of the quantitative pharmacology of **AM-2394**, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action within the relevant signaling pathway.

Quantitative Data Summary

The potency of **AM-2394** as a glucokinase activator has been determined through in vitro enzymatic assays. The key quantitative metric, the half-maximal effective concentration (EC50), is summarized below.

Compound	Target	EC50 (nM)	Assay Condition	Reference
AM-2394	Glucokinase (GK)	60	5 mM glucose	[1][2][3][4][5][6] [7]

Mechanism of Action and Signaling Pathway

AM-2394 functions as an allosteric activator of glucokinase.[6] Glucokinase, primarily expressed in pancreatic β -cells and hepatocytes, plays a pivotal role as a glucose sensor.[6] It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step



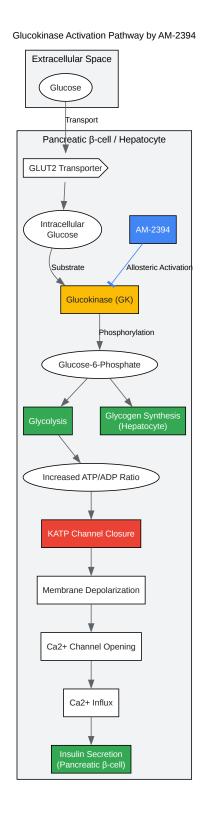
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in glycolysis. By binding to an allosteric site on the glucokinase enzyme, **AM-2394** increases its affinity for glucose by approximately 10-fold.[1][2][5][6][7] This enhancement of glucokinase activity leads to increased glucose metabolism in pancreatic β -cells, which in turn promotes insulin secretion. In hepatocytes, activated glucokinase increases glucose uptake and glycogen synthesis.

The following diagram illustrates the signaling pathway influenced by AM-2394.





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Caption: AM-2394 allosterically activates glucokinase, enhancing glucose metabolism and downstream insulin secretion.

Experimental Protocols

The determination of the EC50 value for **AM-2394** was conducted using a specific in vitro enzymatic assay as described in the primary literature.[6]

Glucokinase Activation Assay

- Objective: To determine the EC50 of a glucokinase activator (GKA) in the presence of a fixed glucose concentration.
- Materials:
 - Recombinant human glucokinase
 - ATP
 - Glucose (5 mM final concentration)
 - Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)
 - NADP+
 - Test compound (AM-2394)
 - Assay buffer (details typically proprietary to the research group but would generally consist
 of a buffered solution at physiological pH with necessary cofactors like MgCl2)
 - 96- or 384-well microplates
 - Microplate reader capable of measuring absorbance at 340 nm
- Procedure:
 - A solution of the test compound (AM-2394) is serially diluted to create a range of concentrations.

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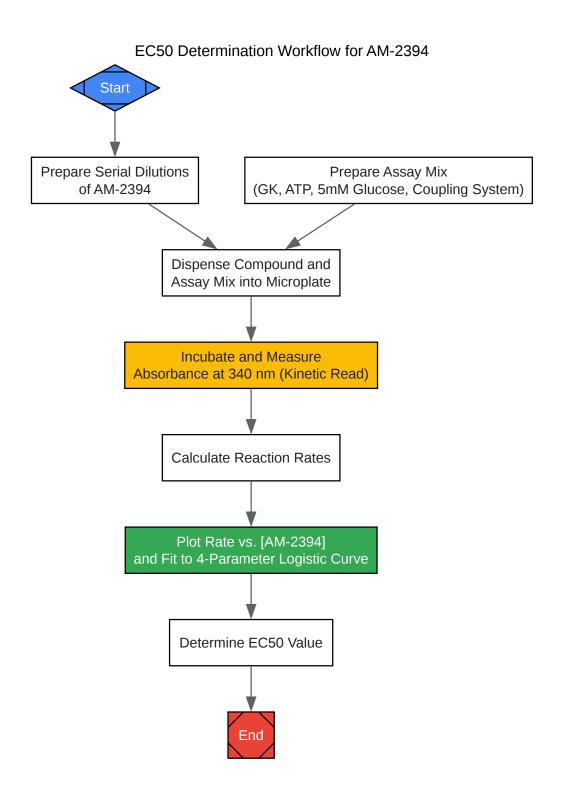




- The enzymatic reaction is initiated by adding a mixture of glucokinase, ATP, and glucose to the wells of the microplate containing the different concentrations of AM-2394. The final glucose concentration is fixed at 5 mM.
- The reaction also contains a coupling system where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH.
- The rate of NADPH production is monitored by measuring the increase in absorbance at
 340 nm over time using a microplate reader.
- The rate of reaction is plotted against the concentration of **AM-2394**.
- The EC50 value is determined by fitting the concentration-response curve to a fourparameter logistic equation. The EC50 represents the concentration of AM-2394 that produces 50% of the maximal activation of the enzyme.

The following diagram outlines the experimental workflow for determining the EC50 of **AM-2394**.





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Caption: Workflow for determining the EC50 of AM-2394 using an in vitro enzymatic assay.



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